LogP Differentiation: +1.32 Log Units Higher Lipophilicity Than Meprobamate, +0.31 vs. Carisoprodol
The target compound (CAS 25384-47-8) exhibits an ACD/LogP of 2.46 (estimated Log Kow 2.65 by KOWWIN), which exceeds that of the closest dicarbamate therapeutic analogs. Compared with meprobamate (ACD/LogP 1.14), the target is +1.32 log units more lipophilic; compared with carisoprodol (LogP ~2.15 by ACD/Labs), the target is +0.31 log units more lipophilic . Among identically-backboned analogs, nisobamate (the dicarbamate, ACD/LogP 2.50) is approximately equipotent in lipophilicity, but differs substantially in polar surface area and hydrogen-bonding capacity (see Evidence Items 2 and 3) .
| Evidence Dimension | Octanol-water partition coefficient (LogP) as predictor of passive membrane permeability and CNS partitioning |
|---|---|
| Target Compound Data | ACD/LogP = 2.46; estimated Log Kow (KOWWIN v1.67) = 2.65 |
| Comparator Or Baseline | Meprobamate ACD/LogP = 1.14 ; Carisoprodol ACD/LogP ~2.15 ; Nisobamate ACD/LogP = 2.50 |
| Quantified Difference | ΔLogP = +1.32 (vs. meprobamate); +0.31 (vs. carisoprodol); −0.04 (vs. nisobamate, approximately equivalent) |
| Conditions | All values from ACD/Labs Percepta Platform PhysChem Module v14.00 predicted data, reported on ChemSpider. Consistent computational methodology enables cross-compound comparison. |
Why This Matters
A 1.32 log unit increase in LogP over meprobamate predicts approximately 20-fold higher octanol-water partitioning, directly relevant when selecting compounds for CNS-targeted research where passive blood-brain barrier penetration is a design criterion.
